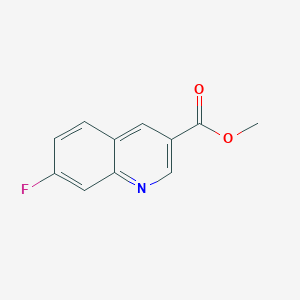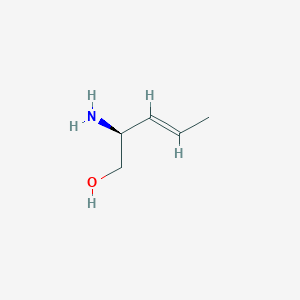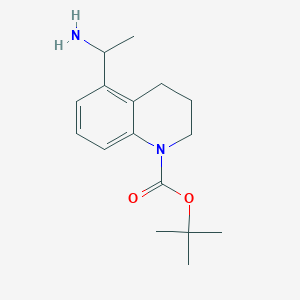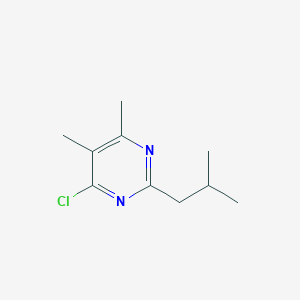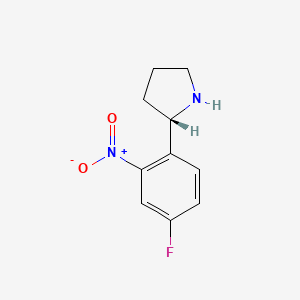
(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-fluoro-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitrobenzaldehyde and (S)-pyrrolidine.
Condensation Reaction: The 4-fluoro-2-nitrobenzaldehyde undergoes a condensation reaction with (S)-pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 2-(4-Fluoro-2-aminophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding lactams or other oxidized products.
Scientific Research Applications
(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Fluoro-2-nitrophenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(4-Fluoro-2-nitrophenyl)pyrrolidine: The racemic mixture of both enantiomers.
2-(4-Chloro-2-nitrophenyl)pyrrolidine: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
(S)-2-(4-Fluoro-2-nitrophenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11FN2O2 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
(2S)-2-(4-fluoro-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11FN2O2/c11-7-3-4-8(9-2-1-5-12-9)10(6-7)13(14)15/h3-4,6,9,12H,1-2,5H2/t9-/m0/s1 |
InChI Key |
URQCBADENKPAHV-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


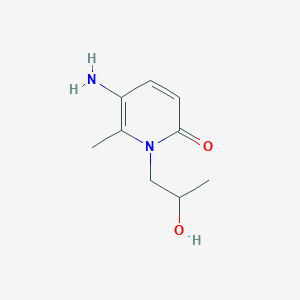
![4-[Cyclopentyl(methyl)amino]-1-methylpiperidine-4-carbonitrile](/img/structure/B13341137.png)
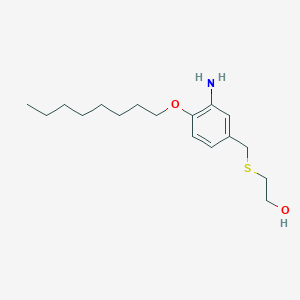
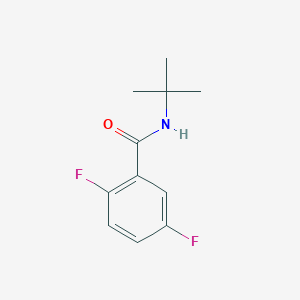
![Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13341161.png)
![8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13341169.png)

